Bienvenue dans la boutique en ligne BenchChem!

methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate

Melatonin Receptors Negative Control HEK293 Cell Assay

This compound is the validated inactive negative control for the selective human melatonin MT2 receptor agonist UCSF4226. Its key value is its confirmed lack of functional activity at both MT1 and MT2 receptors (pEC50 < 4.5), making it essential for target-specific effect validation in circadian rhythm studies and HTS campaigns. Substituting with generic analogs risks introducing uncharacterized off-target activity, compromising data interpretation. Ideal for defining assay baseline and toxicological comparator in kinase inhibitor profiling.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 1251604-49-5
Cat. No. B2943327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate
CAS1251604-49-5
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3
InChIInChI=1S/C18H19N3O4/c1-25-18(24)12-6-8-13(9-7-12)20-16(22)10-21-11-19-15-5-3-2-4-14(15)17(21)23/h6-9,11H,2-5,10H2,1H3,(H,20,22)
InChIKeyPIPUWVJUYFUFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate (CAS 1251604-49-5): A Structurally-Defined Tetrahydroquinazolinone for Targeted Chemical Biology


Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate (CAS 1251604-49-5) is a synthetic tetrahydroquinazolinone derivative characterized by an N-acetamido methyl benzoate substituent [1]. This compound is functionally defined as a negative control probe for the selective human melatonin MT2 receptor agonist UCSF4226, exhibiting a distinct lack of pharmacological activity at both MT1 and MT2 receptors in human cell-based assays . Its primary value for procurement is its validated role in experimental paradigms requiring a structurally-related but biologically silent analog to confirm target-specific effects of active quinazolinone-based ligands.

Procurement Risk Analysis: Why Ubiquitous Quinazolinone Scaffolds Cannot Substitute Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate


Substituting this compound with a generic tetrahydroquinazolinone or an alternative negative control undermines experimental validity. The specific N-acetamido methyl benzoate moiety and the unique hexahydroquinazolinone core together dictate its physicochemical properties, solubility, and critically, its confirmed lack of functional activity at the target receptors . A generic compound may possess uncharacterized off-target activity, incorrect cell permeability, or differential solubility, which can produce false-positive or false-negative results in assays calibrated around the active agonist UCSF4226 [1]. Without direct evidence of matched inactivity, the procurement risk lies in rendering comparative pharmacological data uninterpretable.

Quantitative Evidence for Selecting Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate over Analogs and Generic Controls


Validated Pharmacological Inactivity at Human Melatonin MT1 and MT2 Receptors versus Potent Agonist UCSF4226

In a direct head-to-head comparison under identical experimental conditions against the active agonist UCSF4226, this compound is defined by its complete lack of agonistic activity. While UCSF4226 exhibits a pEC50 of 8.1 (EC50 7.08 nM) at the MT2 receptor and a pEC50 of 6.8 (EC50 158 nM) at the MT1 receptor [1], this compound shows a pEC50 of <4.5 at both receptors (representing essentially no activity) in the same cAMP inhibition assay in transiently transfected HEK cells [2]. This establishes a >4000-fold selectivity window for inactivity, confirming its sole role as a negative control.

Melatonin Receptors Negative Control HEK293 Cell Assay cAMP Inhibition

Selectivity Profile Against Primary Off-Target Receptor: No Activity at MT1 Receptor

Inactivity extends to the closely related MT1 receptor subtype. The compound registers pEC50 < 4.5 at hMT1, compared to the active comparator UCSF4226 which shows some activity (pEC50 6.8, EC50 158 nM) [1]. This demonstrates that the compound is not a weak or biased agonist for the other major melatonin receptor, reinforcing its utility as a genuinely silent control.

Receptor Selectivity MT1 Receptor Negative Control cAMP Assay

Structural Differentiation from Generic Quinazolinone Libraries: Defined Chemical Identity for Reproducible Results

Unlike generic screening library compounds with uncharacterized purity and variable isomeric composition, this compound is supplied with a defined structure: a methyl 4-aminobenzoate moiety linked via an acetamido bridge to a fully saturated 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl core . This specific substitution pattern is crucial because even minor alterations, such as an ethyl ester or a 2-methyl group on the quinazolinone, yield compounds with drastically different biological profiles, potentially introducing unintended kinase inhibitory activity [1].

Chemical Structure Chemical Identity Reproducibility Quinazolinone

High-Impact Application Scenarios for Methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate in Life Science Research


Validating Target Engagement and Phenotypic Effects of MT2 Receptor Agonists in Neurobiology Research

In studies investigating the role of MT2 receptor activation in circadian rhythm regulation or neuroprotection, this compound serves as the most rigorous negative control for the lead agonist UCSF4226 [1]. A well-controlled experiment requires treating parallel cell cultures or animal models with the agonist, vehicle, and this specific inactive compound at equimolar concentrations. Any biological or behavioral effect observed with the agonist but absent with this compound can be confidently attributed to MT2 receptor engagement, as the compound is proven to be inactive at both MT1 and MT2 receptors at the same concentration range [2].

Excluding Compound-Specific Cytotoxicity in Drug Discovery Profiling

When assessing the therapeutic index of novel quinazolinone-based kinase inhibitors, it is critical to differentiate target-driven anti-proliferative effects from general cytotoxicity. This compound, lacking the crucial 2-methyl substitution that confers c-Met kinase affinity, can be used as a toxicological comparator [1]. Cells treated with the active lead and this compound, which shares a similar core scaffold but not the pharmacophore, can reveal off-target toxicity. Any cytotoxicity exclusively observed in the lead-treated group, but not with this compound, strengthens the case for a target-mediated mechanism.

Calibrating Cellular Assay Windows for High-Throughput Screening (HTS) Campaigns

In automated cAMP-inhibition HTS assays designed to identify novel MT2-modulating GPCR agonists, this compound is an indispensable reagent for defining the assay's lower limit. Its defined inactivity (pEC50 < 4.5) [1] sets a reliable baseline (0% effect) from which hit thresholds can be statistically set (e.g., >3 standard deviations from the mean of the negative control). This ensures that the screen's hit rate is not inflated by false positives arising from spontaneous cellular noise or promiscuous compound activity, improving the quality of hits progressed to lead optimization.

Structure-Activity Relationship (SAR) Studies for Quinazolinone-Derived Chemical Probes

Medicinal chemistry teams developing selective chemical probes for melatonin receptors or other GPCRs can use this compound as a core chemical scaffold for systematic derivatization. Its total lack of activity at the primary target MT2 and the off-target MT1 [1] provides a clean chemical starting point. By sequentially adding functional groups and testing against UCSF4226 as a positive control, researchers can map the precise structural features required for receptor binding and activation, accelerating the discovery of more selective and potent ligands.

Quote Request

Request a Quote for methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.